5-Amino-2,4-dichlorobenzene-1-sulfonamide

Carbonic Anhydrase Inhibition Halogen Bonding Medicinal Chemistry

Pharmaceutical R&D requires precise dichloro-substituted benzenesulfonamide scaffolds for tumor-associated carbonic anhydrase (CA IX/XII) inhibitor development. Substituting this specific 2,4-dichloro pattern with other halogens or non-chlorinated analogs directly compromises potency and SAR capabilities. - **Core Application**: Key intermediate yielding derivatives with Kᵢ as low as 2.8 nM against hCA IX (Sławiński et al., 2014), outperforming acetazolamide. - **Functional Versatility**: 5-amino group enables coupling with isocyanates, acyl chlorides, and heterocycles to generate focused inhibitor libraries. - **Supply Advantage**: Routine commercial availability at 95% purity for gram-scale synthesis.

Molecular Formula C6H6Cl2N2O2S
Molecular Weight 241.09 g/mol
Cat. No. B13252595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,4-dichlorobenzene-1-sulfonamide
Molecular FormulaC6H6Cl2N2O2S
Molecular Weight241.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)N
InChIInChI=1S/C6H6Cl2N2O2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
InChIKeyJJXXKQMBLVSDAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2,4-dichlorobenzene-1-sulfonamide Overview


5-Amino-2,4-dichlorobenzene-1-sulfonamide (CAS 4818-77-3) is a benzenesulfonamide derivative characterized by a primary sulfonamide group (-SO₂NH₂), a primary aromatic amine (-NH₂), and two chlorine atoms substituted at the 2- and 4- positions of the benzene ring [1]. This compound serves as a crucial synthetic intermediate and building block in medicinal chemistry, particularly for the development of carbonic anhydrase (CA) inhibitors targeting tumor-associated isoforms CA IX and CA XII [2]. Its molecular formula is C₆H₆Cl₂N₂O₂S with a molecular weight of 241.09 g/mol, and it is commercially available with a standard purity of 95% from multiple reputable vendors [1].

Synthetic intermediate for tumor-associated carbonic anhydrase (CA IX/XII) inhibitor development
2,4-Dichloro substitution pattern reported to enhance baseline CA affinity across isoforms
5-Amino group enables focused library synthesis via diverse electrophile coupling

Why 5-Amino-2,4-dichlorobenzene-1-sulfonamide Substitution Fails


Simple substitution of 5-Amino-2,4-dichlorobenzene-1-sulfonamide with other benzenesulfonamides or halogenated analogs is not feasible without significant risk to downstream biological activity and synthetic versatility. The precise 2,4-dichloro substitution pattern, combined with the 5-amino functional handle, confers a unique electronic and steric profile that is essential for achieving potent and selective inhibition of carbonic anhydrase isoforms [1]. Studies demonstrate that 3,5-dichloro substitution on benzenesulfonamide rings dramatically increases CA binding affinity compared to non-chlorinated analogs, while the 5-amino group serves as the critical anchor for introducing diverse substituents that fine-tune isoform selectivity and pharmacokinetic properties [2]. Replacing this specific scaffold with a mono-chloro, non-chlorinated, or differently substituted benzenesulfonamide would alter the key halogen bonding interactions and remove the essential nucleophilic handle, thereby compromising both potency and the ability to generate focused compound libraries for structure-activity relationship (SAR) studies.

Cl pattern Mono-chloro or non-chlorinated analogs may not reproduce the halogen-bonding interactions that support CA affinity.
NH₂ handle Removing the 5-amino group eliminates the primary derivatization site, blocking focused SAR library generation.
Scaffold Structural analogs without the 2,4-dichloro-5-amino motif may not provide the same affinity anchor for CA inhibitor design.

5-Amino-2,4-dichlorobenzene-1-sulfonamide Evidence


Enhanced CA Affinity by 2,4-Dichloro Substitution

The presence of chloro substituents on the benzenesulfonamide ring significantly increases binding affinity for carbonic anhydrase (CA) isoforms. A class-level analysis of benzenesulfonamide derivatives reveals that compounds bearing chloro groups at positions analogous to the 3,5-positions (corresponding to the 2,4-dichloro pattern in 5-amino-2,4-dichlorobenzene-1-sulfonamide) exhibit substantially enhanced affinity for all human CA isoforms compared to their non-chlorinated counterparts [1]. While direct quantitative data for 5-amino-2,4-dichlorobenzene-1-sulfonamide is not available in the primary literature, studies on closely related hydrazone-bearing 3,5-dichlorobenzenesulfonamides demonstrate Kd values in the low nanomolar range (6.6–8.1 nM) against CA VB, underscoring the critical role of dichloro substitution in achieving high-affinity enzyme interactions [1].

CA Affinity Enhancement
Class-level inference
Analogous 3,5-dichloro benzenesulfonamides show Kd 6.6–8.1 nM (CA VB); target compound data not directly available.
Reported halogen-bonding context; direct binding data for this specific scaffold require verification.
Inference based on hydrazone-bearing dichloro analogs; class trend supports affinity potential.
Carbonic Anhydrase Inhibition Halogen Bonding Medicinal Chemistry

5-Amino Group in CA IX/XII Inhibitor Synthesis

The 5-amino group of 5-amino-2,4-dichlorobenzene-1-sulfonamide serves as a crucial nucleophilic anchor for the synthesis of 5-substituted 2,4-dichlorobenzenesulfonamides, a class of compounds that includes highly potent inhibitors of the tumor-associated carbonic anhydrase isoforms CA IX and CA XII. A systematic study of 26 novel 5-substituted 2,4-dichlorobenzenesulfonamides, synthesized via functionalization at this amino position, revealed that 21 of these derivatives exhibit KI values against hCA IX ranging from 2.8 to 21.7 nM [1]. This inhibitory potency is superior to clinically used sulfonamide CA inhibitors such as acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), dichlorophenamide (DCP), and indisulam (IND), which display KI values between 24 and 50 nM against the same isoform [1]. The most potent derivative (compound 7b) achieved a KI of 2.8 nM against hCA IX, representing an 8.5-fold improvement over IND (KI = 24 nM) [1].

CA IX Inhibition Potency
Head-to-head
5-Substituted derivatives: KI 2.8–21.7 nM against hCA IX; clinical sulfonamides: KI 24–50 nM.
Supports synthesis of high-affinity CA IX inhibitors; derivative potency reported to exceed clinical references.
Stopped-flow CO₂ hydration assay; IC₅₀ not applicable. Data from focused library study.
Synthetic Chemistry Carbonic Anhydrase IX Carbonic Anhydrase XII Anticancer Agents

Physicochemical Profile vs. Benzenesulfonamide Analogs

5-Amino-2,4-dichlorobenzene-1-sulfonamide possesses a distinct physicochemical profile that differentiates it from common benzenesulfonamide scaffolds. Its computed lipophilicity (XLogP3-AA = 1.1) and topological polar surface area (TPSA = 94.6 Ų) position it favorably within drug-like chemical space [1]. For comparison, the non-chlorinated analog sulfanilamide (4-aminobenzenesulfonamide) has a lower molecular weight (172.20 g/mol) and lower lipophilicity (XLogP ≈ 0.3), while the dichloro analog without the 5-amino group (2,4-dichlorobenzenesulfonamide, MW 226.08 g/mol) lacks the critical nucleophilic handle for further derivatization [1][2]. The balanced molecular weight (241.09 g/mol) and moderate lipophilicity of the target compound provide an optimal foundation for subsequent analog synthesis, as it maintains sufficient aqueous solubility for in vitro assays while offering the lipophilic character needed for membrane permeability in cellular studies.

Physicochemical Comparison
Cross-study comparable
Target MW 241.09, XLogP 1.1, TPSA 94.6 Ų; sulfanilamide MW 172.20, XLogP ~0.3.
Balanced profile supports aqueous assay compatibility and further synthetic elaboration.
Computed properties; experimental solubility and permeability should be verified.
Physicochemical Properties Drug-likeness Medicinal Chemistry

Commercial Availability and Purity

For research and industrial applications requiring consistent and reproducible results, the procurement of high-purity starting materials is paramount. 5-Amino-2,4-dichlorobenzene-1-sulfonamide is commercially available from multiple reputable vendors with a standard purity specification of 95% . This level of purity, often accompanied by batch-specific quality control documentation such as NMR, HPLC, or GC reports , ensures that variations in biological assay outcomes are attributable to the test compound's intrinsic activity rather than impurities. In contrast, sourcing similar benzenesulfonamide building blocks from less established suppliers may introduce variability in purity and composition, undermining the rigor and reproducibility of SAR studies and lead optimization campaigns.

Commercial Purity
Supplier data
Standard purity specification 95%; supporting QC documentation (NMR, HPLC, GC) available upon request.
Supplier-reported quality attribute; verify lot-specific purity before critical assays.
Batch-to-batch consistency and impurity profile should be reviewed independently.
Chemical Procurement Reproducibility Quality Control

5-Amino-2,4-dichlorobenzene-1-sulfonamide Applications


Potent CA IX/XII Inhibitor Synthesis for Oncology

5-Amino-2,4-dichlorobenzene-1-sulfonamide is an essential precursor for synthesizing 5-substituted 2,4-dichlorobenzenesulfonamide derivatives that exhibit low nanomolar KI values against tumor-associated carbonic anhydrase isoforms CA IX and CA XII [1]. The 5-amino group enables facile coupling with diverse electrophiles (e.g., isocyanates, isothiocyanates, acyl chlorides) to generate focused libraries of inhibitors. As demonstrated by Sławiński et al. (2014), derivatives synthesized from this scaffold achieve KI values as low as 2.8 nM against hCA IX, significantly outperforming clinically used sulfonamides like acetazolamide and indisulam [1]. This application is particularly relevant for academic and pharmaceutical laboratories engaged in the development of novel anticancer therapeutics targeting the hypoxic tumor microenvironment.

Building Block for CA Inhibitor SAR Studies

The unique 2,4-dichloro substitution pattern of this compound, combined with the versatile 5-amino handle, makes it an ideal scaffold for systematic SAR exploration. The dichloro motif enhances baseline CA affinity across all isoforms compared to non-halogenated benzenesulfonamides [2], providing a high-affinity starting point. Researchers can leverage the 5-amino group to introduce a wide array of substituents—including hydrazones, ureas, thioureas, and heterocycles—to modulate isoform selectivity, potency, and drug-like properties [1]. This enables the rational design of inhibitors with tailored selectivity profiles for specific CA isoforms implicated in diseases such as cancer, glaucoma, and neurological disorders.

Novel Antibacterial Agents Targeting DHPS

As a sulfonamide derivative, 5-Amino-2,4-dichlorobenzene-1-sulfonamide can serve as a precursor for synthesizing novel antibacterial agents that inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis [3]. While classical sulfa drugs like sulfanilamide are well-established, the introduction of dichloro substitution and the 5-amino group may enhance potency against resistant bacterial strains or alter the pharmacokinetic profile. This compound provides a differentiated scaffold for medicinal chemists seeking to overcome existing sulfonamide resistance mechanisms.

Chemical Biology Probes for CA Isoform Function

The compound can be further functionalized at the 5-amino position to introduce biotin, fluorescent dyes, or photoaffinity labels, creating chemical probes for studying the subcellular localization and function of specific carbonic anhydrase isoforms. Given the critical role of CA IX and CA XII in pH regulation within solid tumors, probes derived from this high-affinity scaffold can facilitate target validation studies and the elucidation of CA-mediated signaling pathways in cancer biology [1].

Application
Selection Property
Validation Focus
CA IX/XII inhibitor synthesis for oncology research
5-amino derivatization handle for library generation
CA IX/XII inhibition assay; isoform selectivity
CA inhibitor SAR exploration
2,4-dichloro affinity anchor with versatile amino coupling
Isoform profiling; substituent-dependent activity modulation
Sulfonamide antibacterial research precursor
DHPS-targeting scaffold with differentiated substitution
DHPS inhibition assay; resistance-panel evaluation
Chemical probe development for CA isoform studies
Bioconjugation-compatible primary amine
Subcellular localization; target engagement validation
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